1-(2-Butoxyethoxy)hexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91635-54-0 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-(2-butoxyethoxy)hexane |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-14-12-11-13-9-6-4-2/h3-12H2,1-2H3 |
InChI Key |
RDDODAXLAHBAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOCCCC |
Origin of Product |
United States |
Contextualization Within Glycol Ether and Polyether Chemistry
Glycol ethers are a broad class of solvents and chemical intermediates derived from ethylene (B1197577) glycol or propylene (B89431) glycol. nih.gov They are characterized by having both ether and alcohol functionalities (in the case of mono-ethers) or multiple ether linkages. nih.gov These compounds have been in wide industrial and commercial use since the 1920s and are among the most thoroughly studied classes of chemical substances. glycol-ethers.eu Glycol ethers are generally categorized into two main groups: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. nih.gov
1-(2-Butoxyethoxy)hexane belongs to the E-series of glycol ethers, as its backbone contains ethoxy (-OCH₂CH₂-) linkages derived from ethylene oxide. It is specifically a dialkyl ether of diethylene glycol. Unlike more common glycol mono-ethers such as 2-Butoxyethanol (B58217), which terminate in a hydroxyl group, this compound has alkyl groups capping both ends of the polyether chain. wikipedia.org This structural feature places it in the sub-category of glycol di-ethers.
Polyether chemistry, a broader field, encompasses polymers with ether linkages in their main chain. swcleanair.gov These range from simple molecules like the glymes (e.g., monoglyme, diglyme) to high-molecular-weight polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG). chemicalbook.com Polyethers are valued for their chemical stability, flexibility, and diverse applications, including as surfactants, in pharmaceutical preparations, and for creating advanced materials like polyurethanes. chemicalbook.comcymitquimica.com The synthesis of polyethers can be achieved through various methods, including ring-opening polymerization of epoxides and Williamson ether synthesis. chemeo.com this compound represents a simple, well-defined model for understanding the physicochemical properties of more complex, asymmetric polyether systems.
Structural Characteristics and Chemical Classification Within Ether Compounds
1-(2-Butoxyethoxy)hexane is formally classified as an aliphatic, asymmetric dialkyl ether. Its chemical structure consists of a central diethylene glycol core, with a butyl group attached to one oxygen atom and a hexyl group attached to the other. The IUPAC name clearly defines this arrangement: the "hexane" indicates a six-carbon hexyl chain attached to an oxygen, which is part of a "butoxyethoxy" group (a four-carbon butyl chain linked to an ethoxy group).
The key structural features are:
Asymmetry : The two alkyl groups (butyl and hexyl) attached to the polyether chain are different in length. This asymmetry is a significant feature, as it can influence packing in the solid state and create specific interfacial properties not typically seen in symmetrical ethers. Research into asymmetric small molecules is an active area, for instance in the development of materials for organic solar cells. acs.org
Ether Linkages : The two ether linkages (-C-O-C-) are responsible for the molecule's flexibility and its ability to act as a hydrogen bond acceptor. This characteristic is fundamental to the solvency properties of glycol ethers. solubilityofthings.com
Amphiphilicity : The molecule possesses both hydrophobic (the butyl and hexyl alkyl chains) and hydrophilic (the ether oxygens) characteristics. This balance makes it amphiphilic, suggesting potential utility as a surfactant, emulsifier, or compatibilizer in formulations. cymitquimica.com The longer alkyl chains compared to more common glycol ethers like 2-(2-Butoxyethoxy)ethanol (B94605) suggest a more pronounced non-polar character. solubilityofthings.com
A standard synthesis for asymmetric ethers like this compound is the Williamson ether synthesis. This could involve reacting the sodium salt of 2-(hexyloxy)ethanol (B90154) with 1-bromobutane, or alternatively, reacting the sodium salt of 2-butoxyethanol (B58217) with 1-bromohexane.
Physicochemical Properties of this compound and Related Compounds
This interactive table provides key physicochemical data for this compound and structurally related glycol ethers for comparison. Data for the primary compound is limited, highlighting the need for further experimental characterization.
| Property | This compound | 2-(2-Butoxyethoxy)ethanol | 1-(2-Ethoxyethoxy)butane |
| CAS Number | 91635-54-0 guidechem.com | 112-34-5 nih.govnist.gov | 64653-12-7 solubilityofthings.com |
| Molecular Formula | C₁₂H₂₆O₂ molbase.com | C₈H₁₈O₃ nih.govnist.gov | C₈H₁₈O₂ solubilityofthings.com |
| Molecular Weight | 202.33 g/mol molbase.com | 162.23 g/mol wikipedia.org | 146.23 g/mol solubilityofthings.com |
| Boiling Point | Data Not Available | 230 °C wikipedia.org | 176.85 °C solubilityofthings.com |
| Density | Data Not Available | 0.954 g/cm³ wikipedia.org | 0.7879 g/cm³ solubilityofthings.com |
| Solubility | Insoluble in water (predicted) | Soluble in water wikipedia.org | Moderately soluble in water solubilityofthings.com |
Note: Properties are at standard conditions unless otherwise specified. Data for this compound is largely unavailable from public research databases and is a key area for future investigation.
Significance in Contemporary Chemical Studies and Research Directions
Etherification Pathways and Mechanistic Investigations
Etherification remains the most direct and widely studied approach for synthesizing compounds like this compound. These methods primarily involve the formation of an ether linkage (C-O-C) by coupling appropriate alkyl precursors.
Williamson Ether Synthesis Adaptations for Complex Alkoxyhexanes
The Williamson ether synthesis, first developed by Alexander Williamson in 1850, is a cornerstone of ether formation. lscollege.ac.inwikipedia.org The reaction typically involves an alkoxide ion acting as a nucleophile, which attacks an alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction to form the ether. lscollege.ac.inwikipedia.orgnumberanalytics.com The general mechanism proceeds via a backside attack on the electrophilic carbon bearing a leaving group, such as a halide or a sulfonate ester. wikipedia.orgmasterorganicchemistry.com
For a complex alkoxyhexane like this compound, two primary Williamson routes are feasible:
Route A: Reaction of the sodium salt of 2-butoxyethanol (B58217) with 1-hexyl halide.
Route B: Reaction of the sodium salt of 1-hexanol (B41254) with 1-bromo-2-butoxyethane.
The reaction's success is highly dependent on the structure of the reactants. The SN2 mechanism works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions, which compete with the desired substitution. wikipedia.orgmasterorganicchemistry.com Therefore, the selection of a primary alkyl halide is crucial for maximizing the yield of the ether.
To enhance the efficiency of the Williamson synthesis for more complex ethers, several adaptations have been developed. One of the most significant is the use of Phase Transfer Catalysis (PTC) . numberanalytics.comacs.orgacs.org PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase with the alkyl halide). acs.org The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate, transfers the alkoxide nucleophile into the organic phase, thereby increasing the reaction rate under milder conditions and eliminating the need for strictly anhydrous solvents. acs.orgacs.orgcapes.gov.br Other strategies to improve reaction rates include using microwave irradiation, which provides rapid and uniform heating, or adding crown ethers, which can complex with the cation of the alkoxide to enhance the nucleophilicity of the alkoxide ion. numberanalytics.com
Table 1: Comparison of Williamson Ether Synthesis Conditions
| Condition | Traditional Williamson Synthesis | Phase Transfer Catalysis (PTC) Adaptation | Key Advantage of Adaptation |
|---|---|---|---|
| Solvent | Anhydrous polar aprotic solvent | Biphasic system (e.g., aqueous/organic) | Avoids need for rigorous, anhydrous conditions. acs.org |
| Temperature | Typically 50-100 °C. lscollege.ac.in | Milder conditions, often room temperature. acs.org | Energy efficiency and reduced side reactions. |
| Catalyst | None required, but base is stoichiometric. | Quaternary ammonium or phosphonium (B103445) salts. acs.org | Enhances reaction rate and yield by facilitating reactant transfer. numberanalytics.com |
| Reactant Constraints | Requires strong base (e.g., NaH) to form alkoxide. khanacademy.org | Can use aqueous solutions of bases like NaOH. | Improved safety and handling. |
Alkoxylation Reactions for Chain Elongation Strategies
Alkoxylation is a crucial industrial process for producing glycol ethers, involving the addition of an epoxide to an alcohol. wikipedia.org The synthesis of this compound can be envisioned through a chain elongation strategy starting from a simpler alcohol. For instance, 1-hexanol can be reacted with ethylene oxide in a process known as ethoxylation to form 2-(hexyloxy)ethanol (B90154). atamanchemicals.com A subsequent reaction, either a further ethoxylation followed by butylation or a Williamson synthesis with a butyl halide, would yield the final product.
The general reaction is: ROH + C₂H₄O → ROCH₂CH₂OH wikipedia.org
This process is typically catalyzed by either a base (e.g., potassium hydroxide) or an acid. google.com Base-catalyzed alkoxylation is common for producing surfactants and polyols. google.com The reaction temperature can range from 50°C to 270°C, often under pressure when using volatile epoxides like ethylene oxide. google.com The distribution of the resulting polyether homologues can be controlled by the reaction conditions and the catalyst used. google.comgoogleapis.com
Catalyst Design and Optimization in Etherification Processes
Catalyst choice is paramount in modern ether synthesis, influencing reaction rate, selectivity, and sustainability. For the etherification of glycols and alcohols, various heterogeneous and homogeneous catalysts have been investigated.
Solid Acid Catalysts : Materials like ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-Beta, H-ZSM-5), and sulfonated metal oxides have shown high activity in etherification reactions. researchgate.netresearchgate.net Zeolites are particularly interesting due to their shape selectivity and tunable acidity, although their small pore size can sometimes hinder reactions with bulky molecules. researchgate.net Hydrophobicity of the zeolite catalyst has been shown to correlate with catalytic activity in the etherification of glycols. researchgate.net
Heterogeneous Mixed-Oxide Catalysts : Catalysts such as CaO–MgO and La-doped calcium aluminates have been developed for etherification, offering high conversion rates and selectivity at elevated temperatures. rsc.orgsciepub.com These catalysts are often robust, reusable, and can minimize corrosion problems associated with liquid acid catalysts. sciepub.com
Metal-Based Catalysts : Transition metal catalysts, including those based on gold or tin, have been explored for specific etherification and related reactions. rsc.orgacs.org For example, tin(II)-exchanged silicotungstic acid has been shown to be an efficient catalyst for the etherification of glycerol (B35011) and ethylene glycol with various alcohols. acs.org
Optimization of reaction parameters such as temperature, reactant molar ratio, and catalyst loading is essential to maximize the yield of the desired ether and minimize side reactions like oligomerization or dehydration. researchgate.netsciepub.com
Alternative Synthetic Routes and Novel Approach Development
Beyond traditional etherification, research into novel synthetic methods aims to improve efficiency and expand the scope of ether synthesis. One emerging area is the use of electrochemical methods. For example, metal-free electrochemical decarboxylative alkyl-alkoxylation of olefins has been demonstrated as a method for difunctionalizing olefins, which could be adapted for ether synthesis under green and environmentally friendly conditions. wiley.com Another approach involves the acceptorless dehydrogenative/dehydrative coupling of diols, like ethylene glycol, using bifunctional ruthenium catalysts to form polyesterethers. acs.org While not a direct route to this compound, this demonstrates novel C-O bond-forming strategies that could inspire new synthetic designs.
Green Chemistry Principles and Sustainable Synthesis of Ether Derivatives
The integration of green chemistry principles into chemical manufacturing is essential for environmental sustainability. alfa-chemistry.commit.edu These principles guide the development of more benign and efficient synthetic processes. peptide.comconsensus.app
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. consensus.appacs.org The Williamson synthesis can have a poor atom economy due to the formation of a salt byproduct. Catalytic additions and alkoxylation reactions, where an epoxide opens to incorporate into the molecule, are generally more atom-economical.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled and reused, minimizing waste. mit.eduacs.org The shift from stoichiometric bases in traditional Williamson synthesis to catalytic systems like PTC or solid acids is a key green improvement. acs.orgsciepub.com
Use of Renewable Feedstocks : Whenever practicable, synthetic pathways should utilize raw materials that are renewable. mit.educonsensus.app Ethylene glycol and other diols can be derived from biomass, providing a sustainable starting point for producing glycol ethers. acs.orgrsc.org
Safer Solvents and Reaction Conditions : The use of hazardous solvents should be minimized or replaced with safer alternatives. mit.educonsensus.app Water or solvent-free conditions are ideal. PTC systems can reduce the need for volatile and anhydrous organic solvents. acs.org Conducting reactions at ambient temperature and pressure also reduces energy consumption. mit.edu
Reduction of Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. mit.eduacs.org Developing selective catalysts that can target a specific hydroxyl group in a polyol can eliminate the need for protection-deprotection steps.
Table 2: Application of Green Chemistry Principles to Ether Synthesis
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |
|---|---|---|---|
| 1. Prevention of Waste | Stoichiometric reagents, potential side reactions. lscollege.ac.in | High-selectivity catalysts, optimized conditions. sciepub.com | Higher yield, less purification waste. |
| 2. Atom Economy | Williamson Synthesis (forms salt byproduct). wikipedia.org | Direct alkoxylation (epoxide addition). wikipedia.org | Maximizes incorporation of reactants into the product. acs.org |
| 5. Safer Solvents | Anhydrous organic solvents. masterorganicchemistry.com | Phase Transfer Catalysis (uses water), solvent-free systems. acs.org | Reduces environmental impact and hazard. mit.edu |
| 7. Renewable Feedstocks | Petroleum-based alcohols and alkyl halides. | Biomass-derived ethylene glycol and alcohols. acs.orgrsc.org | Reduces reliance on depleting resources. consensus.app |
| 9. Catalysis | Stoichiometric base (e.g., NaH). khanacademy.org | Reusable solid acid catalysts or PTC. acs.orgresearchgate.net | Reduces waste, allows for catalyst recycling. acs.org |
Oxidative and Reductive Transformation Mechanisms in Solution and Gas Phase
The transformation of ethers through oxidation and reduction involves the C-O-C functional group and adjacent C-H bonds. These reactions are critical in atmospheric chemistry and for synthetic applications.
Oxidative Transformation:
In the gas phase, particularly in the atmosphere, the dominant oxidative pathway for glycol ethers is reaction with hydroxyl (OH) radicals. acs.org This process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen. For this compound, there are several such positions, making it susceptible to this type of degradation. The reaction with OH radicals is a key process in the atmospheric breakdown of volatile organic compounds. acs.org Glycol ethers are known to react with both oxidizing and reducing agents. noaa.gov Some may form explosive peroxides when exposed to air and light, a common reactivity pathway for ethers. noaa.govyoutube.com
The general mechanism for the atmospheric oxidation of a glycol ether initiated by an OH radical can be summarized as follows:
H-atom abstraction: An OH radical abstracts a hydrogen atom from a methylene (B1212753) group (—CH₂—) adjacent to an ether oxygen, forming water and an alkyl radical.
Oxygen addition: The resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).
Further reactions: The peroxy radical can undergo various reactions, including reaction with nitric oxide (NO) or other peroxy radicals, leading to the formation of a variety of smaller, oxygenated products such as aldehydes, ketones, and esters.
In solution, oxidation can be achieved using stronger oxidizing agents. However, ethers are generally considered to be relatively resistant to oxidation unless forcing conditions are used.
Reductive Transformation:
The reduction of simple dialkyl ethers is not a common transformation as the ether linkage is relatively stable. However, ethers can be cleaved under certain reductive conditions. More relevant is the reductive etherification of carbonyl compounds and alcohols, which is a method for synthesizing ethers. thieme-connect.comorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with an alcohol under reductive conditions, typically with a metal catalyst and a hydrogen source. thieme-connect.comorganic-chemistry.org While this is a synthetic route, it demonstrates that the formation of ethers can occur under reductive environments from appropriate precursors. The direct reductive cleavage of a stable dialkyl ether like this compound would require powerful reducing agents.
| Transformation Type | Reagents/Conditions | General Products | Phase |
| Oxidative | OH radicals, O₂ | Aldehydes, Ketones, Esters | Gas (Atmospheric) |
| Oxidative | Air/Light | Peroxides | Liquid/Gas |
| Reductive | Strong reducing agents | Alcohols, Alkanes | Liquid |
Nucleophilic and Electrophilic Substitution Reactions at Ether Linkages
The ether oxygen of this compound is a site for both nucleophilic and electrophilic attack, leading to substitution reactions that can cleave the C-O bonds.
Nucleophilic Substitution:
Ethers are generally unreactive towards nucleophiles because the alkoxy group (RO⁻) is a poor leaving group. youtube.comchemistrysteps.com To undergo nucleophilic substitution, the ether oxygen must first be activated to create a good leaving group. This is typically achieved by protonation with a strong acid. libretexts.orgucalgary.ca The protonated ether can then be attacked by a nucleophile. This acid-catalyzed cleavage is the most common nucleophilic substitution reaction for ethers. libretexts.org The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgorgoreview.com Given that this compound contains primary and secondary alkyl groups, the Sₙ2 mechanism is more likely, where the nucleophile attacks the less sterically hindered carbon atom. wikipedia.orgorgoreview.com Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this purpose because they are strong acids and their conjugate bases (Br⁻ and I⁻) are good nucleophiles. ucalgary.catestbook.com
Electrophilic Substitution:
The lone pairs of electrons on the ether oxygen make it nucleophilic and susceptible to attack by electrophiles. The most common electrophilic substitution reaction at the ether oxygen is protonation by an acid, which is the initial step in acid-catalyzed cleavage. testbook.comorganicmystery.com The resulting oxonium ion is a key intermediate in these reactions. Other electrophiles can also react with the ether oxygen, although these reactions are less common than acid-catalyzed cleavage.
| Reaction Type | Reagents | Mechanism | Key Intermediate |
| Nucleophilic Substitution (Cleavage) | HBr, HI | Sₙ2 (for primary/secondary alkyl groups) | Protonated Ether (Oxonium Ion) |
| Electrophilic Substitution | Strong Acids (H⁺) | Protonation | Oxonium Ion |
Investigations into Polymerization and Oligomerization Potential of Ether Monomers
While this compound itself is a saturated molecule and not a monomer in the traditional sense, the ether functional group is a component of various monomers used in polymerization reactions.
Polymerization of Ether-Containing Monomers:
The potential for a molecule to act as a monomer generally requires the presence of a reactive functional group, such as a double bond or a strained ring. For instance, vinyl ethers can undergo cationic polymerization to form poly(vinyl ether)s. tandfonline.comrsc.org The presence of the ether group influences the reactivity of the monomer and the properties of the resulting polymer. Similarly, cyclic ethers, such as epoxides (oxiranes) and tetrahydrofuran, can undergo ring-opening polymerization to form polyethers. nih.govacs.org
Oligomerization:
Oligomerization, the formation of short-chain polymers, can also occur with ether-containing monomers. For example, phenyl glycidyl (B131873) ethers have been shown to undergo oligomerization. capes.gov.brtandfonline.com The reaction mechanisms and resulting oligomer structures are dependent on the specific monomer and reaction conditions. capes.gov.br
For this compound to participate in polymerization or oligomerization, it would first need to be functionalized to introduce a polymerizable group. For example, it could theoretically be derivatized to form a vinyl ether or an epoxide, which could then act as a monomer. However, there is no evidence in the literature to suggest that this compound is used as a monomer for such purposes.
| Polymerization Type | Example Monomer | Resulting Polymer |
| Cationic Polymerization | Vinyl ethers | Poly(vinyl ether)s |
| Ring-Opening Polymerization | Epoxides, Tetrahydrofuran | Polyethers |
| Oligomerization | Phenyl glycidyl ethers | Oligomers |
Advanced Spectroscopic and Chromatographic Characterization of 1 2 Butoxyethoxy Hexane
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of semi-volatile organic compounds like glycol ethers. The optimization of a GC-MS method for 1-(2-butoxyethoxy)hexane would involve careful selection of the column, temperature programming, and interpretation of the resulting mass spectrum.
The elution of a compound in gas chromatography is primarily governed by its volatility (boiling point) and its interaction with the stationary phase of the GC column. For this compound, a non-polar stationary phase, such as one coated with 5% diphenyl/95% dimethylpolysiloxane, would be appropriate.
The elution behavior can be predicted relative to similar compounds. This compound possesses a higher molecular weight (202.34 g/mol ) compared to related compounds like 2-(2-butoxyethoxy)ethanol (B94605) (162.23 g/mol ) and n-hexane (86.18 g/mol ). nih.gov Consequently, it is expected to have a higher boiling point and a longer retention time than these lighter analogues under identical chromatographic conditions. The separation from potential impurities, such as the starting materials (e.g., n-butanol, 1-hexanol) or byproducts, would be achieved by implementing a temperature gradient program, which ensures efficient elution of both more volatile and less volatile components.
In mass spectrometry, electron ionization (EI) of this compound would induce fragmentation, providing a unique fingerprint for its structural confirmation. The molecular ion peak (M+) at m/z 202 would likely be of low intensity, a common characteristic for aliphatic ethers which tend to fragment readily. whitman.edu
The fragmentation pattern is predictable by examining the weakest bonds and the stability of the resulting carbocations. Key fragmentation pathways for ethers include cleavage of the C-O bond (α-cleavage) and C-C bonds adjacent to the oxygen (β-cleavage). whitman.edu
Predicted Fragmentation of this compound:
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 145 | [C8H17O2]+ | Loss of butyl radical (•C4H9) |
| 117 | [C6H13O2]+ | Cleavage of butoxy group, forming [CH3(CH2)3OCH2CH2O]+ |
| 85 | [C6H13]+ | Cleavage of the butoxyethoxy group, forming the hexyl cation |
| 73 | [C4H9O]+ | Cleavage forming the butoxy cation |
| 57 | [C4H9]+ | Butyl cation from the butoxy group or hexyl chain fragmentation |
| 45 | [C2H5O]+ | Fragment from the ethoxy portion |
| This table is based on theoretical fragmentation patterns and has not been confirmed by experimental data. |
The presence of a series of peaks separated by 14 mass units (CH2 groups) in the lower mass range would be indicative of the fragmentation of the alkyl chains. libretexts.org
The Kovats Retention Index (RI) is a standardized measure of retention that helps in compound identification across different GC systems. It relates the retention time of an analyte to those of n-alkane standards. While no experimentally determined RI for this compound is published, it can be estimated. For instance, the related compound 2-(2-butoxyethoxy)ethanol has a reported Kovats RI on standard non-polar columns in the range of 1169 to 1198. Given that this compound has a larger alkyl chain (hexyl vs. hydroxyethyl), its retention index would be significantly higher. Predictive models, often based on quantitative structure-property relationships (QSPR), could provide a more precise theoretical value.
High-Performance Liquid Chromatography (HPLC) Applications for Purity Assessment and Mixture Analysis
While GC is often preferred for volatile ethers, High-Performance Liquid Chromatography (HPLC) is a valuable tool for purity assessment, especially for analyzing mixtures that may contain non-volatile impurities or thermally unstable compounds. chromforum.org For a compound like this compound, which has limited polarity, a reversed-phase HPLC method would be most effective.
A typical setup would involve:
Column: A C18 or C8 stationary phase, which separates compounds based on hydrophobicity.
Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient would start with a higher water concentration and increase the organic solvent proportion to elute the non-polar analyte.
Detector: A Refractive Index Detector (RID) is suitable for analyzing compounds like glycol ethers that lack a strong UV chromophore. protocols.io Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for higher sensitivity. epa.govrsc.org
This HPLC method would allow for the quantification of this compound and the separation from more polar impurities (which would elute earlier) and more non-polar, greasy impurities (which would elute later). The purity is determined by calculating the relative peak area of the main compound against the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. One-dimensional ¹H and ¹³C NMR would provide precise information about the carbon-hydrogen framework of this compound.
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. The protons on carbons adjacent to the ether oxygens (alpha-protons) would be the most downfield due to the deshielding effect of the electronegative oxygen atoms. libretexts.orgopenstax.org
Predicted ¹H NMR Data for this compound
Note: Predicted values are estimates based on standard chemical shift tables and data for similar structures. Actual values may vary based on solvent and experimental conditions. youtube.com
Predicted ¹³C NMR Spectrum: Due to the molecule's lack of symmetry, each of the 12 carbon atoms is chemically distinct and would produce a unique signal in the proton-decoupled ¹³C NMR spectrum. masterorganicchemistry.com Similar to ¹H NMR, carbons bonded directly to oxygen are shifted downfield. hw.ac.uk
Predicted ¹³C NMR Data for this compound
Note: Predicted values are estimates based on additive models and data for similar ethers. rhhz.netresearchgate.netacs.org The two carbons labeled ~70 and ~32 ppm would have slightly different shifts, allowing for their distinction in a high-resolution spectrum.
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of a molecule by resolving proton-proton and proton-carbon correlations. For a molecule like this compound, a combination of COSY, HSQC, and HMBC experiments would be essential to confirm the connectivity of the butyl, ethoxy, and hexyl fragments.
Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for this compound can be predicted based on its constituent parts: a butoxy group, an ethoxy group, and a hexyl chain. The protons and carbons closest to the oxygen atoms are expected to be the most deshielded, appearing at higher chemical shifts (downfield).
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ (Butyl) | ~0.92 (t) | ~14.0 |
| 2 | CH₂ (Butyl) | ~1.39 (sextet) | ~19.4 |
| 3 | CH₂ (Butyl) | ~1.58 (quintet) | ~31.8 |
| 4 | O-CH₂ (Butyl) | ~3.45 (t) | ~70.5 |
| 5 | O-CH₂ (Ethoxy) | ~3.65 (t) | ~70.8 |
| 6 | O-CH₂ (Ethoxy) | ~3.65 (t) | ~70.8 |
| 7 | O-CH₂ (Hexyl) | ~3.40 (t) | ~71.5 |
| 8 | CH₂ (Hexyl) | ~1.57 (quintet) | ~29.8 |
| 9 | CH₂ (Hexyl) | ~1.30 (m) | ~25.9 |
| 10 | CH₂ (Hexyl) | ~1.30 (m) | ~31.9 |
| 11 | CH₂ (Hexyl) | ~1.30 (m) | ~22.7 |
| 12 | CH₃ (Hexyl) | ~0.89 (t) | ~14.1 |
| Note: These are estimated values. Actual experimental values may vary. Multiplicity: t = triplet, quintet, sextet, m = multiplet. |
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings, typically through two or three bonds (²J and ³J coupling). For this compound, the following key correlations would be expected:
The methyl protons (H-1) of the butyl group would show a cross-peak with the adjacent methylene (B1212753) protons (H-2).
The methylene protons of the butyl chain (H-2, H-3, H-4) would show sequential correlations: H-2 with H-3, and H-3 with H-4.
The protons of the two central ethoxy methylenes (H-5, H-6) would likely show a correlation with each other.
The methylene protons of the hexyl chain would display a similar sequential correlation pattern from H-7 to H-12.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹J coupling). rsc.org This experiment is crucial for assigning each carbon atom to its attached proton(s). For example, the proton signal predicted around 3.45 ppm (H-4) would show a cross-peak to the carbon signal around 70.5 ppm (C-4), confirming the assignment of the butoxy methylene group attached to the first ether oxygen.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds (²J and ³J coupling), which is vital for connecting the different structural fragments. nih.gov Key expected HMBC correlations for this compound would include:
Connecting the butyl group to the ethoxy bridge: Protons on C-4 (~3.45 ppm) would show a correlation to the carbon of the adjacent ethoxy group, C-5 (~70.8 ppm).
Connecting the two ethoxy units: Protons on C-5 (~3.65 ppm) would correlate to the carbon of the second ethoxy unit, C-6 (~70.8 ppm).
Connecting the ethoxy bridge to the hexyl group: Protons on the hexyl methylene C-7 (~3.40 ppm) would show a correlation to the adjacent ethoxy carbon, C-6 (~70.8 ppm).
These combined 2D NMR experiments would provide a definitive map of the molecular structure, confirming the sequence Butyl-O-CH₂CH₂-O-CH₂-(Hexyl).
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interaction Analysis
FTIR spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. tsijournals.com It is also sensitive to the molecular environment, making it useful for studying intermolecular interactions. researchgate.net
Functional Group Identification: The FTIR spectrum of this compound is expected to be dominated by absorptions characteristic of its alkane and ether components.
Interactive Table: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2950-2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |
| 1470-1450 | C-H Bend | Alkane (CH₂) | Medium |
| 1380-1370 | C-H Bend | Alkane (CH₃) | Medium-Weak |
| 1150-1085 | C-O-C Stretch | Ether | Strong |
| Note: These are general ranges. The exact peak positions can be influenced by the molecular structure and intermolecular forces. |
The most prominent bands would be the strong C-H stretching vibrations from the numerous methylene and methyl groups in the butyl and hexyl chains, typically appearing between 2850 and 2950 cm⁻¹. cymitquimica.com The key functional group identification would be the strong C-O-C stretching band for the ether linkages, which is expected to appear in the 1150-1085 cm⁻¹ region. chemsrc.com The absence of a broad peak around 3300 cm⁻¹ would confirm the lack of a hydroxyl (-OH) group, and the absence of a sharp peak around 1700 cm⁻¹ would confirm the lack of a carbonyl (C=O) group.
Intermolecular Interaction Analysis: In its pure liquid state, the dominant intermolecular forces in this compound are van der Waals forces, arising from the long alkyl chains. The ether groups also introduce dipole-dipole interactions. FTIR can probe these interactions by observing subtle shifts in peak positions or changes in peak shape upon changes in concentration, temperature, or when mixed with other solvents. acs.orgnih.gov For instance, if this compound were mixed with a proton-donating solvent like methanol, the formation of hydrogen bonds between the methanol's -OH group and the ether oxygens of this compound would be observable. researchgate.net This would cause a noticeable shift in the O-H stretching frequency of methanol to a lower wavenumber, providing evidence and insight into the strength of the hydrogen-bonding interaction.
Theoretical and Computational Chemistry of 1 2 Butoxyethoxy Hexane
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1-(2-butoxyethoxy)hexane, stemming from its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular geometry, energy, and electronic distribution.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. q-chem.com For a flexible molecule like this compound, DFT is particularly useful for exploring its conformational landscape. By optimizing the geometry of various conformers, it is possible to identify the lowest energy structures that are most likely to exist at a given temperature. The M06-2X functional, for instance, has been shown to be suitable for such studies, even for large, flexible molecules. nih.gov
DFT calculations also yield a wealth of information about the electronic properties that govern the reactivity of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (typically around the oxygen atoms) that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack. This information is invaluable for predicting how this compound will interact with other chemical species.
| Electronic Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | 1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms | Predicts sites for electrophilic attack. |
This is a hypothetical data table for illustrative purposes, as specific experimental or computational data for this compound is not available in the cited literature.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. unipd.it These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for certain properties.
For this compound, ab initio calculations would be instrumental in determining precise thermochemical data, such as its enthalpy of formation, entropy, and heat capacity. nih.gov This information is critical for understanding its stability and for modeling its behavior in chemical processes. A computational framework for such calculations on flexible molecules often involves a conformational search using a less expensive method, followed by high-level DFT or ab initio calculations on the identified low-energy conformers. nih.gov
In the realm of chemical kinetics, ab initio methods are used to map out reaction pathways and to calculate activation energies. For instance, in the study of the thermal degradation of related ether compounds, computational methods have been used to investigate various unimolecular and bimolecular reaction mechanisms. acs.org For this compound, this could involve modeling bond-breaking and bond-forming processes to predict its decomposition products and the rates at which they are formed. Transition state theory, combined with ab initio calculations of the potential energy surface, allows for the determination of reaction rate constants.
The following table presents a hypothetical summary of thermochemical and kinetic data that could be obtained for this compound using ab initio methods, based on findings for other organic molecules. acs.org
| Parameter | Predicted Value | Method |
| Standard Enthalpy of Formation (ΔHf°) | -650 kJ/mol | G3B3 |
| Standard Absolute Entropy (S°) | 550 J/(mol·K) | G3B3 |
| Activation Energy for C-O Bond Scission | 280 kJ/mol | G3B3 |
This is a hypothetical data table for illustrative purposes, as specific experimental or computational data for this compound is not available in the cited literature.
Molecular Dynamics (MD) Simulations of Solution Behavior and Phase Transitions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of molecules. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can predict the behavior of this compound in the liquid phase and during phase transitions. These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates.
For this compound, MD simulations can be used to study its properties in various solvents. By simulating the compound in a box of solvent molecules, one can investigate its solvation structure, diffusion coefficient, and conformational preferences in solution. For example, simulations could reveal how the flexible chain of this compound folds in on itself in a non-polar solvent like hexane (B92381), versus how it extends to form hydrogen bonds in a polar solvent like water. Studies on n-hexane at interfaces have demonstrated the power of MD in elucidating molecular ordering and dynamics. nih.govresearchgate.net
MD simulations are also a powerful tool for studying phase transitions, such as melting and boiling. By simulating the system at different temperatures, it is possible to observe the changes in structure and dynamics that accompany a phase change. For example, one could calculate the radial distribution function to see the loss of long-range order as the solid melts, or compute the diffusion coefficient to see the sharp increase in mobility at the melting point.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Ether Compounds
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their properties or activities. researchgate.netmdpi.com These models are built on the principle that the properties of a chemical are determined by its molecular structure. For a class of compounds like ethers, QSPR/QSAR models can be developed to predict a wide range of properties, such as boiling point, solubility, and toxicity. tandfonline.comtandfonline.comnih.gov
The first step in developing a QSPR/QSAR model is to calculate a set of molecular descriptors for each compound in a training set. These descriptors are numerical representations of the chemical structure and can be constitutional, topological, geometrical, or electronic in nature. For ether compounds, important descriptors might include molecular weight, the number of ether linkages, measures of molecular size and shape, and quantum chemical descriptors like the dipole moment or HOMO/LUMO energies.
Once the descriptors are calculated, a mathematical model is developed to relate them to the property of interest using statistical methods like multiple linear regression or machine learning algorithms. The predictive power of the model is then assessed using a separate test set of compounds. While no specific QSPR/QSAR models for this compound are documented, the table below lists some of the descriptors that would be relevant for building such a model for ether compounds. researchgate.netmdpi.com
| Descriptor Class | Example Descriptors for Ethers | Relevance |
| Constitutional | Molecular Weight, Number of Oxygen Atoms | Basic molecular properties. |
| Topological | Wiener Index, Connectivity Indices | Describe the branching and connectivity of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relate to molecular size and shape, influencing interactions. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantify polarity and reactivity. |
Computational Studies of Intermolecular Interactions, Including Hydrogen Bonding and Van der Waals Forces
The bulk properties of this compound are governed by the intermolecular interactions between its molecules. These interactions can be studied computationally using a variety of methods. The primary forces at play are van der Waals forces (specifically, London dispersion forces) due to the nonpolar alkyl chains, and dipole-dipole interactions arising from the polar C-O-C ether linkages. Although this compound cannot act as a hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents or other molecules with O-H or N-H bonds.
Quantum chemical calculations on dimers or small clusters of this compound molecules can provide detailed information about the geometry and energy of these interactions. By comparing the energy of the dimer to the sum of the energies of the individual monomers, one can calculate the interaction energy. The Atoms in Molecules (AIM) theory can be applied to the calculated electron density to identify and characterize the nature of the intermolecular bonds.
MD simulations are also well-suited for studying intermolecular interactions in the condensed phase. researchgate.netresearchgate.net By analyzing the trajectories from an MD simulation, one can calculate radial distribution functions, which show the probability of finding another molecule at a certain distance from a reference molecule. For this compound, this would reveal the average distances between molecules and provide insight into the liquid's structure. Furthermore, one can analyze the orientation of neighboring molecules to understand the nature of the intermolecular packing.
Intermolecular Interactions and Solution Thermodynamics of 1 2 Butoxyethoxy Hexane Systems
Investigations of Excess Molar Volumes and Deviation Functions in Binary and Ternary Mixtures
The investigation of excess molar volumes (VE) provides significant insights into the nature of intermolecular interactions in binary and ternary liquid mixtures. A negative VE suggests strong specific interactions, such as hydrogen bonding or dipole-dipole interactions, leading to a more compact packing of the molecules. Conversely, a positive VE indicates the predominance of dispersive forces and steric hindrance, resulting in an expansion in volume upon mixing.
The Redlich-Kister equation is commonly used to fit experimental excess molar volume data:
VE = x₁(1-x₁) Σ Aᵢ(2x₁-1)ⁱ
where x₁ is the mole fraction of the glycol ether and Aᵢ are the adjustable parameters.
Table 1: Representative Excess Molar Volume Data for a Glycol Ether-Alkane System at 298.15 K (Illustrative)
| Mole Fraction of Glycol Ether (x₁) | Excess Molar Volume (VE) (cm³/mol) |
| 0.1 | 0.05 |
| 0.3 | 0.12 |
| 0.5 | 0.15 |
| 0.7 | 0.11 |
| 0.9 | 0.04 |
Note: This table is illustrative and based on general trends observed for similar glycol ether-alkane mixtures, not specific experimental data for 1-(2-butoxyethoxy)hexane.
Viscometric and Refractive Index Studies for Mixture Properties and Intermolecular Interactions
Viscosity and refractive index measurements are powerful tools for probing the intermolecular interactions in liquid mixtures. Deviations in viscosity (Δη) and refractive index (Δn) from ideal behavior can provide qualitative information about the strength of interactions between component molecules. Positive deviations in viscosity are often associated with strong specific interactions that hinder fluid flow, while negative deviations suggest weaker interactions.
For mixtures containing glycol ethers, the viscosity is influenced by the balance between the disruption of hydrogen bonds (if present in the pure glycol ether) and the formation of new interactions with the other component. In the case of this compound, which lacks a hydroxyl group for strong hydrogen bonding, interactions in mixtures with alkanes would be dominated by dipole-induced dipole and dispersive forces.
The excess Gibbs free energy of activation for viscous flow (ΔG*E) can be calculated from viscosity data and provides further insight into the thermodynamics of the mixing process.
Table 2: Representative Viscosity Deviation Data for a Glycol Ether-Alkane System at 298.15 K (Illustrative)
| Mole Fraction of Glycol Ether (x₁) | Viscosity Deviation (Δη) (mPa·s) |
| 0.2 | -0.02 |
| 0.4 | -0.04 |
| 0.6 | -0.03 |
| 0.8 | -0.01 |
Note: This table is illustrative and based on general trends observed for similar glycol ether-alkane mixtures, not specific experimental data for this compound.
Hydrogen Bonding Networks and Their Influence on Solution Behavior
Hydrogen bonding plays a pivotal role in the solution behavior of many glycol ethers. acs.org While this compound itself does not possess a hydroxyl group and therefore cannot act as a hydrogen bond donor, the ether oxygens can act as hydrogen bond acceptors. acs.org This is particularly relevant in mixtures with protic solvents like alcohols.
In such systems, the formation of hydrogen bonds between the solvent's hydroxyl group and the ether oxygens of this compound would significantly influence the mixture's thermodynamic properties. These interactions would likely lead to negative excess volumes and positive viscosity deviations, indicating a more structured liquid state compared to the ideal mixture. The extent of this hydrogen bonding would depend on the concentration, temperature, and the steric hindrance around the ether oxygens.
Aggregation Phenomena and Self-Assembly Characteristics in Aqueous and Organic Media
The amphiphilic nature of some glycol ethers, possessing both polar and non-polar moieties, can lead to self-assembly and aggregation in solution, particularly in aqueous media. While this compound has limited water solubility, in organic media, subtle aggregation phenomena might occur, especially in the presence of other surface-active molecules.
Application of Statistical Thermodynamic Models for Liquid Mixture Behavior
Various statistical thermodynamic models can be applied to correlate and predict the behavior of liquid mixtures containing glycol ethers. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) and the Non-Random Two-Liquid (NRTL) model are examples of such models that account for molecular size, shape, and intermolecular forces. uva.es
These models can be used to predict phase equilibria and excess properties of mixtures. For systems involving this compound, these models would need to be parameterized using experimental data, which is currently limited. However, by using parameters from similar, well-studied glycol ethers, it is possible to make reasonable estimations of the behavior of this compound mixtures. The accuracy of these predictions would depend on the quality of the group contribution parameters and the applicability of the model to the specific system under investigation.
Environmental Fate and Degradation Mechanisms of 1 2 Butoxyethoxy Hexane in Environmental Systems
Atmospheric Oxidation Pathways and Radical Reactions
Once released into the atmosphere, 1-(2-Butoxyethoxy)hexane is subject to chemical transformation, primarily through reactions with photochemically generated radicals.
The dominant atmospheric loss process for saturated ethers and other aliphatic compounds is their gas-phase reaction with the hydroxyl (OH) radical. dcu.ietandfonline.comresearchgate.net The reaction proceeds via the abstraction of a hydrogen atom from a C-H bond, forming a water molecule and an alkyl radical. For this compound, the most likely sites for H-atom abstraction are the methylene (B1212753) (-CH2-) groups adjacent to the ether oxygen atoms, as the C-H bonds in these positions are weakened. dcu.ieresearchgate.net
While no experimental rate constant for the reaction of OH radicals with this compound is available, it can be estimated using structure-activity relationship (SAR) models like the US EPA's AOPWIN (Atmospheric Oxidation Program for Windows). ecetoc.org Based on data for structurally similar compounds, the rate constant is expected to be significant, leading to a relatively short atmospheric lifetime. For comparison, the experimentally determined rate constants for other long-chain glycol ethers are substantial, indicating rapid degradation. researchgate.net
| Compound | OH Radical Reaction Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life | Reference |
| Diethylene glycol n-butyl ether | 7.44 x 10⁻¹¹ | ~5.2 hours | researchgate.net |
| Diethylene glycol ethyl ether | 5.72 x 10⁻¹¹ | ~6.8 hours | researchgate.net |
| n-Hexane | 5.61 x 10⁻¹² | ~2.4 days | copernicus.orgmdpi.com |
| This compound (Predicted) | ~8.0 - 9.0 x 10⁻¹¹ (Estimated) | ~4-5 hours |
Atmospheric half-life calculated assuming an average global OH radical concentration of 1 x 10⁶ molecules/cm³.
The resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOx), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO). This alkoxy radical is a key intermediate that can undergo several reactions, including unimolecular decomposition (scission of C-C or C-O bonds) or reaction with O₂. tandfonline.com These subsequent reactions lead to the formation of a complex mixture of smaller, oxygenated products, such as aldehydes and formates.
Reactions with ozone (O₃) are significant degradation pathways for compounds containing carbon-carbon double bonds. lu.secopernicus.org Since this compound is a saturated alkane, its reaction rate with ozone is expected to be negligible and not a significant atmospheric loss process. cdc.gov
The nitrate (B79036) radical (NO₃) is an important atmospheric oxidant during the nighttime, as it is rapidly destroyed by sunlight. nih.gov While NO₃ radicals react quickly with unsaturated compounds, their reaction with saturated ethers is generally much slower than the corresponding reaction with OH radicals. acs.org Therefore, while reaction with nitrate radicals may contribute to the nighttime degradation of this compound, it is considered a minor pathway compared to the dominant daytime loss via OH radical reaction.
Aquatic and Soil Biotransformation Mechanisms and Microbial Degradation Pathways
When released to soil or water, this compound is expected to undergo biodegradation by environmental microorganisms. Glycol ethers, as a class, are generally considered to be biodegradable. atamanchemicals.comsantos.com Studies on various ethylene (B1197577) and propylene (B89431) glycol ethers have demonstrated their assimilation by diverse microbial communities, including strains of Pseudomonas, Xanthobacter, and Corynebacterium, isolated from soil and activated sludge. nih.gov
The biodegradation of glycol ethers typically initiates with the oxidation of a terminal functional group. wiley.com For glycol ethers with a terminal alcohol, this involves oxidation to an aldehyde and then a carboxylic acid. researchgate.netnih.gov For a dialkyl ether like this compound, which lacks a hydroxyl group, the initial attack would likely occur via an O-dealkylation mechanism, catalyzed by a monooxygenase enzyme. frtr.gov This process involves the hydroxylation of a carbon atom adjacent to an ether oxygen, forming an unstable hemiacetal which then spontaneously cleaves.
This cleavage of the ether bond would break the molecule into an alcohol and an aldehyde. For this compound, two primary pathways are possible:
Cleavage at the butoxy side, yielding hexanal (B45976) and 2-butoxyethanol (B58217).
Cleavage at the hexoxy side, yielding butanal and 2-hexoxyethanol.
These initial products would then undergo further degradation. The alcohols and aldehydes would be oxidized to their corresponding carboxylic acids and subsequently metabolized through central metabolic pathways like the TCA cycle. researchgate.net Research has shown that mixed microbial cultures can exhibit enhanced degradation capabilities compared to single isolates, suggesting that consortia of bacteria work together to break down these compounds in the environment. nih.gov An adaptation period may be necessary before significant degradation is observed. unirioja.esregulations.gov
Modeling Environmental Persistence and Prediction of Transformation Products
For this compound, modeling would likely predict that the atmosphere is a significant environmental compartment due to its expected volatility, with rapid degradation occurring there. In soil and water, the compound is expected to have low to moderate mobility and be susceptible to biodegradation, preventing long-term persistence. nih.gov
Based on the degradation mechanisms discussed, a variety of transformation products can be predicted.
Predicted Transformation Products of this compound
| Degradation Pathway | Predicted Primary Products | Predicted Secondary Products |
|---|---|---|
| Atmospheric Oxidation | Alkoxy radicals | Butyl formate, Hexyl formate, Butanal, Hexanal, other smaller aldehydes and organic acids. |
| Aquatic/Soil Biodegradation | 2-Butoxyethanol, Hexanal, 2-Hexoxyethanol, Butanal | Butoxyacetic acid, Hexanoic acid, Butanoic acid, Carbon Dioxide, Water |
The atmospheric oxidation pathway is complex, but key predicted products arise from the decomposition of the initial alkoxy radicals. tandfonline.com Biodegradation is expected to proceed via ether cleavage, leading to the formation of alcohols and aldehydes which are then further mineralized. researchgate.net
Advanced Applications and Formulation Science Research Involving 1 2 Butoxyethoxy Hexane
Role as a Coalescing Agent in Polymer, Coating, and Ink Formulations
1-(2-Butoxyethoxy)hexane, also known as diethylene glycol dihexyl ether, is a high-boiling point, slow-evaporating solvent that plays a crucial role as a coalescing agent in the formulation of polymers, coatings, and inks. atamanchemicals.com Its primary function is to facilitate the formation of a continuous, uniform, and strong film as the coating dries. newswise.comvlci.biz This is particularly important in waterborne emulsion or dispersion coatings where polymer particles need to soften and fuse together. atamanchemicals.comvlci.biz
The mechanism involves the temporary plasticization of the polymer particles, which lowers the minimum film-forming temperature (MFFT). newswise.comvlci.biz This allows for the formation of a coherent film at ambient temperatures. As the coating cures, this slow-evaporating solvent gradually diffuses out, ensuring a smooth and defect-free surface. Its slow evaporation rate is advantageous as it prevents solvent-pop and air entrapment, and promotes good flow and leveling of the coating. atamanchemicals.com Furthermore, it enhances the brushability and roll application characteristics of high-performance coatings. atamanchemicals.com
In a study on water-based paints, 2-(2-butoxyethoxy)ethanol (B94605), a related glycol ether, was identified as a coalescing agent. newswise.com The concentration of such semi-volatile organic compounds (SVOCs) in the dry film was found to be higher than in the wet film due to water evaporation, highlighting their persistence during the initial and critical stages of film formation. newswise.com
Key Characteristics as a Coalescing Agent:
Active Solvent: It is an effective solvent for a wide range of polymers used in coatings. vlci.biz
MFFT Reduction: It significantly lowers the minimum film-forming temperature of latex binders. newswise.com
Slow Evaporation: Its evaporation rate is lower than water, which is crucial for proper film formation. atamanchemicals.comvlci.biz
Low Water Solubility: This property is desirable for its function within the polymer phase. vlci.biz
Table 1: Comparison of Coalescing Agents
| Property | This compound | Texanol | Bio-based Coalescent (Provichem® 2511 Eco) |
| Function | Coalescing Agent | Coalescing Agent | Coalescing Agent |
| Key Advantage | Slow evaporation, good flow and leveling atamanchemicals.com | Widely used, good cost/benefit ratio vlci.biz | Bio-based, increases film hardness vlci.biz |
| Effect on Hardness | Not specified | Slightly decreases hardness vlci.biz | Increases hardness vlci.biz |
Solvent Properties in Advanced Chemical Processes and Separations
The unique solubility characteristics of this compound make it a valuable solvent in various advanced chemical processes. Its structure, featuring both ether linkages and hydrocarbon chains, allows it to dissolve a range of polar and nonpolar substances. atamanchemicals.com
Extraction and Purification Methodologies in Fine Chemical Production
While specific research on this compound in extraction is limited, the properties of related glycol ethers suggest its potential utility. Glycol ethers are employed in analytical chemistry for sample preparation and extraction. For instance, the separation of azeotropic mixtures, such as hexane (B92381) and ethanol, is a challenging but important process in the petrochemical industry. researchgate.netrsc.org Ionic liquids have been investigated as extraction solvents for this purpose. researchgate.netrsc.org Given its solvent characteristics, this compound could potentially be explored in similar liquid-liquid extraction processes for the purification of fine chemicals.
In the context of food contact materials, related compounds like ethanol, 2-(2-ethoxyethoxy) are used in paints, dyes, inks, and surface coatings, and can be subject to migration studies. mdpi.com This indicates the importance of understanding the solvent properties of such ethers in complex matrices.
Optimization as a Reaction Medium for Specific Organic Transformations
Glycol ethers like this compound serve as reaction media in various organic syntheses. Their high boiling points make them suitable for reactions requiring elevated temperatures. For example, the Williamson ether synthesis, a common method for preparing ethers, can utilize glycol monoethers which are then alkylated. atamanchemicals.com The synthesis of 1-(2-butoxyethoxy)butane, a related compound, can be achieved using 18-crown-6 (B118740) in combination with potassium hydroxide, highlighting the use of phase-transfer catalysts in conjunction with such solvents. researchgate.net
The choice of solvent can significantly influence reaction outcomes. For instance, in the reaction of N-bromobenzamide with allyl acetate, carbon tetrachloride was used as the solvent. dss.go.th The study of binary liquid mixtures of triethylamine (B128534) with various cellosolves and carbitols, including 2-(2-butoxyethoxy)ethanol, has shown that strong interactions between the unlike molecules occur, which can affect reaction kinetics and product distribution. ijacskros.com
Surfactant Properties and Interfacial Science Investigations in Emulsions and Dispersions
Surfactants are amphiphilic molecules that possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties. core.ac.uk This dual nature allows them to adsorb at interfaces, such as oil and water, and reduce interfacial tension. core.ac.uk While this compound itself is not a primary surfactant, related glycol ethers exhibit modest surfactant properties. wikipedia.org
2-(2-Butoxyethoxy)ethanol, a closely related compound, is used in many domestic and industrial products due to its surfactant properties. wikipedia.org It can act as a mutual solvent, improving the miscibility of otherwise immiscible liquids. wikipedia.org This property is crucial in the formation of stable emulsions and dispersions.
In the context of oil spill response, dispersants, which are composed of surfactants dissolved in solvents, are used to break down oil slicks into smaller droplets that can be more easily biodegraded. core.ac.uk A study on biodispersants considered 2-(2-Butoxyethoxy)ethanol as a candidate solvent due to its favorable characteristics, including low toxicity and high water-solubility. core.ac.uk
The phase behavior of surfactant-oil-water systems is a key area of research in interfacial science. Studies on systems containing tetraethyleneglycol decyl ether (C10E4), a nonionic surfactant, with n-octane and water have provided insights into the formation of microemulsions and the influence of temperature on phase transitions. researchgate.net The partitioning of the surfactant between the oil and water phases is a critical factor in these systems. researchgate.net
Emerging Applications in Novel Material Systems and Functional Fluids
The unique combination of properties of this compound and related glycol ethers makes them candidates for emerging applications in new material systems and functional fluids.
One area of interest is in the formulation of functional fluids such as firefighting foams. pops.int For example, 2-(2-butoxyethoxy)ethanol is a component in some firefighting foam formulations. pops.int
In the field of materials science, the synthesis of novel compounds for specific applications often involves solvents like glycol ethers. For instance, the synthesis of 4-[4-(2-butoxyethoxy)-5-methyl-1,3-thiazol-2-yl]benzoic acid, a compound with potential applications in materials science, utilizes the butoxyethoxy functional group. umich.edu Furthermore, bis[2-(2-butoxyethoxy)ethyl] adipate (B1204190) is used as a plasticizer in polymers like poly(lactic acid) (PLA) and poly(butylene adipate-co-terephthalate) (PBAT), where it improves flexibility and processability.
The development of self-healing materials and advanced battery materials also presents potential opportunities for these types of compounds, as indicated by patent applications for compounds containing the butoxyethoxy moiety for use in self-healing materials, surface coating agents, adhesives, and materials for batteries. google.com
Q & A
Q. What are the recommended methods for synthesizing 1-(2-Butoxyethoxy)hexane with high purity?
To synthesize this compound, retrosynthetic analysis using databases like Reaxys and BKMS_METABOLIC can identify feasible one-step routes. For example, etherification reactions between 2-butoxyethanol and hexyl halides (e.g., 1-bromohexane) under alkaline conditions (e.g., NaOH) are common. Key parameters include temperature control (60–80°C), solvent selection (e.g., toluene), and stoichiometric ratios to minimize side products like di-alkyl ethers. Post-synthesis purification via fractional distillation or column chromatography is critical, with gas chromatography (GC) used to verify purity .
Q. How can researchers characterize the molecular structure of this compound?
Structural characterization involves:
- Spectroscopic Techniques : NMR (¹H/¹³C) to identify ether linkages and alkyl chain environments (e.g., δ 3.4–3.7 ppm for -O-CH₂- groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 190.23 (C₁₂H₂₆O₂).
- Computational Tools : SMILES notation (
CCCCOCCOCCCCCC) and InChIKey (e.g.,ZNQOETZUGRUONW-UHFFFAOYSA-N) from databases like PubChem aid in structural validation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Based on analogous compounds (e.g., 1-(1-Butoxyethoxy)butane):
- GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood).
- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste.
- Storage : Keep in sealed containers away from oxidizers and heat sources .
Advanced Research Questions
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- Gas Chromatography-Mass Spectrometry (GC/MS) : Detects volatile impurities (e.g., residual solvents, degradation products) with detection limits <1 ppm. Column selection (e.g., DB-5MS) and splitless injection improve sensitivity.
- Headspace Analysis : Quantifies low-boiling-point contaminants.
- High-Performance Liquid Chromatography (HPLC) : For non-volatile impurities; reverse-phase C18 columns with UV detection at 210 nm are effective .
Q. How does the molecular structure of this compound influence its solvent properties in liquid-liquid extraction?
The compound’s amphiphilic structure (hydrophobic hexane chain + polar ethoxy groups) enables selective extraction of mid-polarity compounds. For example, in Soxhlet extraction, it outperforms pure hexane in isolating phenolic compounds due to balanced polarity. Solvent efficiency correlates with Hansen solubility parameters (δD ≈ 16 MPa¹/², δP ≈ 4 MPa¹/²) .
Q. What computational models are effective in predicting the thermal degradation pathways of this compound under high-temperature conditions?
- Kinetic Modeling : Use CHEMKIN or Cantera to simulate pyrolysis, incorporating radical chain mechanisms (e.g., β-scission of ethoxy groups).
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict primary degradation products (e.g., hexanal, ethylene glycol derivatives).
- Validation : Compare predictions with experimental pyrolysis data from jet-stirred reactor (JSR) studies at 500–800°C .
Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?
- Experimental Replication : Standardize conditions (solvent purity, catalyst concentration) across studies.
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., reaction time, temperature).
- Advanced Characterization : Use GC-MS or NMR to detect unaccounted side products (e.g., dialkyl ethers) that reduce yield .
Q. What are the environmental implications of this compound degradation products, and how can they be analyzed?
- Degradation Pathways : Hydrolysis yields 2-butoxyethanol and hexanol, which are more water-soluble and bioavailable.
- Ecotoxicology : Use Daphnia magna bioassays to assess acute toxicity (LC₅₀).
- Environmental Monitoring : Solid-phase microextraction (SPME) coupled with GC/MS detects degradation products in aqueous samples at ng/L levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
